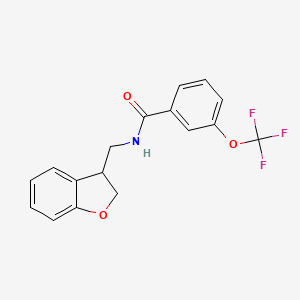

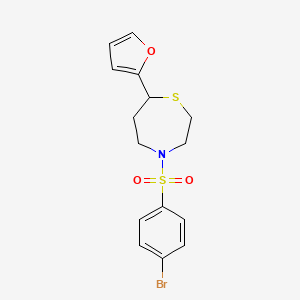

![molecular formula C19H13ClO3 B2473535 2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone CAS No. 329234-64-2](/img/structure/B2473535.png)

2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

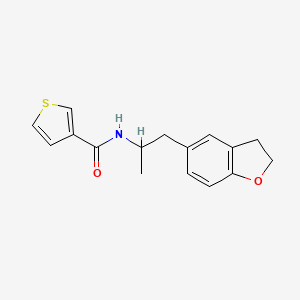

The compound “2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone” is a complex organic molecule. It contains a naphthoquinone moiety, which is a type of quinone with a two-ringed structure. Quinones are often involved in electron transfer processes in chemistry and biology . The compound also contains a 4-chlorophenyl group, which is a phenyl group with a chlorine atom attached to the fourth carbon .

Molecular Structure Analysis

Again, without specific data, I can only speculate that the compound likely has a planar structure due to the conjugated pi system in the naphthoquinone moiety. The presence of the chlorine atom might introduce some polarity to the molecule .Chemical Reactions Analysis

Quinones, including naphthoquinones, are known to undergo redox reactions, particularly in biological systems. They can also participate in addition reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Quinones are typically crystalline solids at room temperature, and they may be colored due to their conjugated pi systems .科学的研究の応用

Quantum Chemical Calculations in Corrosion Inhibition

A study by Zarrouk et al. (2014) explored the use of quantum chemical calculations to understand the inhibition efficiency of quinoxalines compounds, including one similar to the requested compound, as corrosion inhibitors for copper in nitric acid media. This approach helps in determining the relationship between molecular structures and inhibition efficiencies, providing valuable insights for industrial applications (Zarrouk et al., 2014).

Electro-Fenton Degradation of Antimicrobials

In the context of environmental chemistry, the degradation of antimicrobials like triclosan and triclocarban through electro-Fenton systems was investigated by Sirés et al. (2007). Although the specific chemical compound was not directly studied, the methodology and insights from this research are relevant to the degradation processes of complex organic compounds (Sirés et al., 2007).

Reactivity Toward Nucleophiles and Oxidative Stress

Research by Amaro et al. (1996) delved into the reactivity of PCB-derived quinones, including chlorophenyl benzoquinones, with nitrogen and sulfur nucleophiles. The study's findings contribute to understanding the toxicological impacts of such compounds and may be relevant to the health and safety aspects of handling 2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone (Amaro et al., 1996).

Catalysis in Organic Synthesis

In organic synthesis, the compound's derivatives have been utilized as catalysts. For instance, Salari et al. (2017) demonstrated the use of a related compound in the diastereoselective synthesis of complex organic structures, highlighting its potential as a catalyst in synthetic chemistry (Salari et al., 2017).

X-ray Mapping in Heterocyclic Design

The application of X-ray mapping in heterocyclic design, as discussed by Mazina et al. (2004), involves the structural study of compounds, including those similar to 2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone. Such analyses are critical in understanding the molecular structure and designing new molecules (Mazina et al., 2004).

Catalytic Oxidation in Chemical Production

The compound's role in the catalytic oxidation of 2-methylnaphthalene, an important chemical process, was investigated by Zang et al. (2020). This study highlights the compound's relevance in industrial chemistry for producing significant chemical products like 2-methylnaphthoquinone (Zang et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylnaphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClO3/c1-11-16(10-17(21)12-6-8-13(20)9-7-12)19(23)15-5-3-2-4-14(15)18(11)22/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCNAUYVYMKGJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

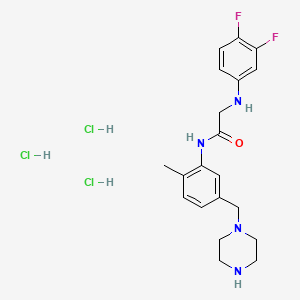

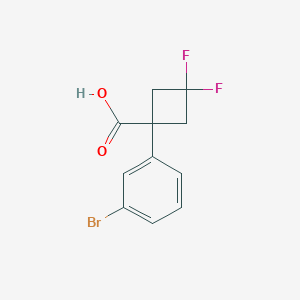

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2473456.png)

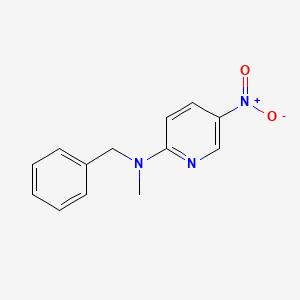

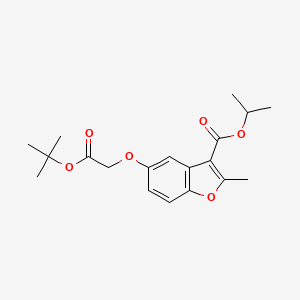

![2-(benzylsulfanyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2473459.png)

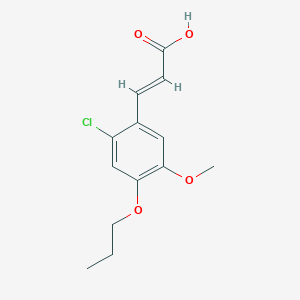

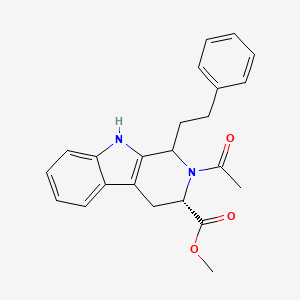

![1-(4-Chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2473464.png)

![1-{[1-(2-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2473465.png)

![5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2473469.png)